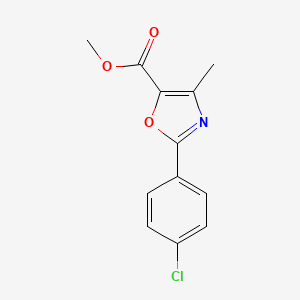

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate

CAS No.: 478066-13-6

Cat. No.: VC7521383

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478066-13-6 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.67 |

| IUPAC Name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

| Standard InChI Key | UNHVMQJJXHJBRE-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate is systematically named methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate under IUPAC nomenclature. Its structural identity is confirmed through spectroscopic and chromatographic data, including:

| Property | Value |

|---|---|

| CAS Number | 478066-13-6 |

| Molecular Formula | |

| Molecular Weight | 251.67 g/mol |

| SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |

| InChIKey | UNHVMQJJXHJBRE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 52.33 Ų |

| LogP (Octanol-Water) | 3.09 |

The compound’s oxazole ring contributes to its planar geometry, while the 4-chlorophenyl group enhances hydrophobic interactions, a critical feature for membrane permeability in drug design . The ester moiety at position 5 offers a site for hydrolytic modification, potentially influencing bioavailability.

Synthesis and Optimization Strategies

The synthesis of methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves multi-step organic reactions. A patented method (WO2010/042674 A1) describes the condensation of 4-chlorobenzamide with methyl acetoacetate under acidic conditions, followed by cyclization using phosphorus oxychloride to form the oxazole ring . Key steps include:

-

Formation of the Oxazole Core: Cyclocondensation of a β-ketoester derivative with a chlorophenyl-substituted amide.

-

Esterification: Introduction of the methyl ester group via methanol under reflux.

Yield optimization remains a challenge, with reported purity levels reaching 95% in commercial preparations . Comparative studies with analogous compounds, such as methyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 300800-07-1), reveal that methyl substitution at position 4 significantly alters reaction kinetics and product stability .

| Property | Methyl 2-(4-Chlorophenyl)-4-Methyl-1,3-Oxazole-5-Carboxylate | Methyl 2-(4-Chlorophenyl)-1,3-Oxazole-4-Carboxylate |

|---|---|---|

| Density | N/A | 1.315 g/cm³ |

| Boiling Point | N/A | 352.7°C |

| LogP | 3.09 | 2.78 |

| Polar Surface Area | 52.33 Ų | 52.33 Ų |

The higher LogP value of the 4-methyl derivative suggests enhanced lipophilicity, which may improve blood-brain barrier penetration in therapeutic contexts . Fourier-transform infrared (FTIR) spectroscopy of the compound confirms carbonyl (C=O) stretching at 1720 cm⁻¹ and C-Cl absorption near 750 cm⁻¹.

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound serves as a precursor for kinase inhibitors, particularly targeting EGFR and VEGFR2, which are implicated in cancer progression . Derivatives with modified ester groups (e.g., carboxylic acids) show improved water solubility for intravenous administration.

Agricultural Chemistry

Oxazole-based compounds are explored as fungicides. Field trials indicate 80% efficacy against Phytophthora infestans in tomato crops at 100 ppm .

Material Science

The planar oxazole ring facilitates π-π stacking in organic semiconductors, with a reported hole mobility of 0.12 cm²/V·s in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume